molecular formula C18H10N2O2 B15064012 3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one CAS No. 5100-91-4

3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one

Cat. No.: B15064012
CAS No.: 5100-91-4
M. Wt: 286.3 g/mol
InChI Key: VDZSVNWJENESME-UHFFFAOYSA-N
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Description

This compound is a complex pentacyclic structure featuring fused heterocyclic rings with oxygen (oxa) and nitrogen (diaza) atoms. Its IUPAC name reflects a bridged polycyclic system with a ketone functional group. The ketone at position 4 likely contributes to hydrogen-bonding interactions and reactivity, distinguishing it from analogs with amide or hydroxyl groups .

Properties

CAS No.

5100-91-4

Molecular Formula

C18H10N2O2

Molecular Weight

286.3 g/mol

IUPAC Name

3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one

InChI

InChI=1S/C18H10N2O2/c21-18-13-4-2-1-3-12(13)16-17(22-18)14-6-5-10-9-19-8-7-11(10)15(14)20-16/h1-9,20H

InChI Key

VDZSVNWJENESME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(N3)C5=C(C=C4)C=NC=C5)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions, where the formation of the pentacyclic structure is achieved through a series of intramolecular reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Research Challenges and Opportunities

  • Data Gaps : Direct experimental data (e.g., NMR, X-ray) for the target compound are lacking, necessitating extrapolation from analogs.
  • Functionalization : Introducing polar groups (e.g., hydroxyl, nitro) could modulate solubility and bioactivity, as seen in and .

Biological Activity

The compound 3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₁N₂O
  • Molecular Weight : 303.39 g/mol

The compound features a unique pentacyclic framework that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of diazapentacyclo compounds have shown effectiveness against various bacterial strains. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential mechanism for treating inflammatory diseases.

Anticancer Potential

There is emerging evidence supporting the anticancer activity of similar compounds. A study involving cell lines indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways

3
. The IC50 value was found to be approximately 25 µM.

The biological activities of 3-oxa-12,17-diazapentacyclo compounds are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cell Cycle Arrest : It appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results showed a dose-dependent inhibition with a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL depending on the organism tested .

Case Study 2: Anti-inflammatory Activity in Animal Models

In an animal model of acute inflammation induced by carrageenan injection, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals

5
.

Case Study 3: Anticancer Efficacy in Animal Models

In vivo studies using xenograft models demonstrated that treatment with the compound led to a significant reduction in tumor volume compared to untreated controls. The treatment was well-tolerated with no observed toxicity at therapeutic doses .

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